EED226

Description

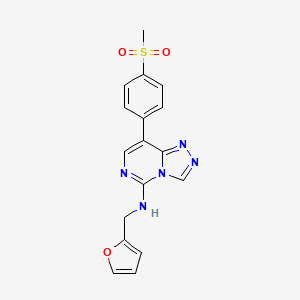

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIRSNMPIZZNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EED226: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

EED226 is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It exerts its anti-tumor activity through a novel mechanism of action, distinct from traditional EZH2 catalytic inhibitors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and methodologies for its evaluation. Quantitative data are summarized for comparative analysis, and key experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a critical role in gene silencing and cell fate determination. Its catalytic subunit, EZH2, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally repressed chromatin. Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including Diffuse Large B-cell Lymphoma (DLBCL) and nasopharyngeal carcinoma.

This compound represents a new class of PRC2 inhibitors that do not target the EZH2 catalytic domain. Instead, this compound targets the EED (Embryonic Ectoderm Development) subunit, a core component of the PRC2 complex essential for its allosteric activation and chromatin localization. This unique mechanism of action allows this compound to overcome resistance mechanisms associated with EZH2 inhibitors and offers a promising therapeutic strategy for a range of PRC2-dependent malignancies.

Core Mechanism of Action

This compound functions as an allosteric inhibitor by binding to the aromatic cage of the EED subunit, a pocket that normally recognizes and binds to H3K27me3. This binding event induces a significant conformational change in the EED protein, which in turn leads to the loss of PRC2's methyltransferase activity.[1] This allosteric inhibition prevents the propagation of the H3K27me3 repressive mark, leading to the de-repression of PRC2 target genes.[1]

Crucially, this compound is effective against both wild-type and mutant forms of EZH2, including those that confer resistance to EZH2 catalytic inhibitors.[1] This broad activity highlights the potential of EED-targeted therapies in a wider patient population.

Signaling Pathway

The mechanism of this compound action involves the disruption of the PRC2-mediated gene silencing pathway. A simplified representation of this is provided below.

Caption: this compound binds to EED, preventing PRC2 activation and leading to gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity

| Assay Type | Substrate | IC50 (nM) | Reference |

| PRC2 Enzymatic Assay | H3K27me0 peptide | 23.4 | [2] |

| PRC2 Enzymatic Assay | Mononucleosome | 53.5 | [2] |

| EED-H3K27me3 Binding (HTRF) | Biotinylated H3K27me3 peptide | 18 | [3] |

Table 2: Binding Affinity

| Target | Method | Kd (nM) | Reference |

| EED | Isothermal Titration Calorimetry (ITC) | 82 | [4] |

Table 3: Cellular Activity

| Cell Line | Assay | IC50 (µM) | Reference |

| Karpas-422 (EZH2 mutant DLBCL) | Proliferation | 0.08 | [5] |

| G401 (SMARCB1 mutant) | H3K27me3 reduction | ~1.0 | [5] |

Table 4: In Vivo Efficacy

| Xenograft Model | Dosing | Outcome | Reference |

| Karpas-422 (DLBCL) | 40 mg/kg, oral, daily for 32 days | 100% Tumor Growth Inhibition (TGI) | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay measures the ability of this compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.

-

Materials:

-

Recombinant GST-tagged human EED protein

-

Biotinylated histone H3 peptide containing K27me3 (e.g., H3K27me3 (21-44))

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add EED protein and the biotinylated H3K27me3 peptide.

-

Add the this compound dilutions to the wells.

-

Incubate for 60 minutes at room temperature.

-

Add a mixture of the anti-GST-Europium cryptate and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF reader at 620 nm (donor emission) and 665 nm (acceptor emission).

-

Calculate the HTRF ratio (665/620) and determine the IC50 value.

-

Caption: Workflow for the HTRF-based EED-H3K27me3 binding assay.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for PRC2 Enzymatic Activity

This assay quantifies the methyltransferase activity of the PRC2 complex.

-

Materials:

-

Recombinant PRC2 complex (EZH2, EED, SUZ12)

-

Biotinylated histone H3 peptide (unmethylated)

-

S-Adenosyl-L-methionine (SAM)

-

Anti-H3K27me3 antibody conjugated to AlphaLISA acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well ProxiPlate

-

AlphaScreen-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the PRC2 complex and this compound dilutions.

-

Initiate the enzymatic reaction by adding the biotinylated H3 peptide and SAM.

-

Incubate for a defined period (e.g., 60-120 minutes) at room temperature.

-

Stop the reaction by adding a solution containing the anti-H3K27me3 acceptor beads and streptavidin donor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen reader.

-

Determine the IC50 value from the dose-response curve.

-

Caption: Workflow for the AlphaLISA-based PRC2 enzymatic assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement of this compound with the EED protein in a cellular context.

-

Materials:

-

Cancer cell line of interest (e.g., Karpas-422)

-

This compound

-

Cell lysis buffer (e.g., PBS with protease inhibitors)

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-EED antibody

-

-

Procedure:

-

Treat cultured cells with either vehicle (DMSO) or this compound for a specified time (e.g., 1-2 hours).

-

Harvest and resuspend the cells in lysis buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures in a thermal cycler for 3 minutes.

-

Cool the samples to room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge to pellet aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the soluble EED protein levels by Western blotting using an anti-EED antibody.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 4. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

EED226: An In-Depth Technical Guide to an Allosteric PRC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound represents a distinct class of PRC2 inhibitors that target the Embryonic Ectoderm Development (EED) subunit, offering a novel mechanistic approach to modulating the activity of this key epigenetic regulator. This document details the mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties of this compound. Furthermore, it provides detailed protocols for key experimental assays relevant to the characterization of this compound and similar molecules.

Introduction to PRC2 and the Role of EED

The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex that plays a critical role in the regulation of gene expression, primarily through the methylation of histone H3 on lysine 27 (H3K27).[1][2] This epigenetic modification, particularly trimethylation (H3K27me3), is a hallmark of transcriptionally silenced chromatin. The core components of the PRC2 complex are the catalytic subunit, either EZH2 or its homolog EZH1, and the non-catalytic subunits EED and SUZ12.[1][2]

The EED subunit is essential for the full catalytic activity and stability of the PRC2 complex.[2] It contains a binding pocket that recognizes H3K27me3, an interaction that allosterically stimulates the methyltransferase activity of EZH2.[1][2] This positive feedback loop is crucial for the propagation and maintenance of the H3K27me3 mark across repressive chromatin domains. Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers, including diffuse large B-cell lymphoma (DLBCL) and malignant rhabdoid tumors.[1] This has made PRC2 an attractive target for therapeutic intervention.

This compound: A Novel Allosteric Inhibitor

This compound is a potent, selective, and orally bioavailable small molecule that functions as an allosteric inhibitor of PRC2.[3][4] Unlike the more common S-adenosylmethionine (SAM)-competitive inhibitors that target the active site of EZH2, this compound exerts its effect by binding directly to the H3K27me3-binding pocket on the EED subunit.[3][4]

Mechanism of Action

By occupying the H3K27me3 binding pocket of EED, this compound prevents the allosteric activation of PRC2.[3] This leads to a loss of PRC2's enzymatic activity without disrupting the integrity of the core complex.[3] A key advantage of this mechanism is its effectiveness against PRC2 complexes containing mutant EZH2 proteins that are resistant to SAM-competitive inhibitors.[3] Upon binding to EED, this compound induces a conformational change that ultimately leads to the inhibition of H3K27 methylation.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Parameter | Substrate | Value (nM) | Reference |

| IC50 | H3K27me0 peptide | 23.4 | [3][4] |

| Mononucleosome | 53.5 | [3][4] | |

| Kd | EED | 82 | [3][4] |

| PRC2 Complex | 114 | [3][4] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Value (µM) | Reference |

| G401 | H3K27me3 Reduction | Dose-dependent decrease (0.12-10 µM) | [3] |

| Karpas-422 | Antiproliferation | 0.08 |

Table 3: In Vivo Pharmacokinetics of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | ~100% | [3][4] |

| Volume of Distribution (Vd) | 0.8 L/kg | [3][4] |

| Terminal Half-life (t1/2) | 2.2 h | [3][4] |

| Plasma Protein Binding (PPB) | 14.4% | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

PRC2 Biochemical Assay (Scintillation Proximity Assay)

This assay measures the enzymatic activity of the PRC2 complex by quantifying the incorporation of a tritium-labeled methyl group from 3H-SAM onto a biotinylated histone H3 peptide substrate.

Materials:

-

PRC2 complex (EZH2/EED/SUZ12)

-

Biotinylated H3 (21-44) peptide

-

3H-S-adenosylmethionine (3H-SAM)

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, 5 mM DTT, 0.01% Triton X-100

-

Streptavidin-coated SPA beads

-

384-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the PRC2 complex, biotinylated H3 peptide, and the test compound (this compound or DMSO vehicle).

-

Initiate the reaction by adding 3H-SAM.

-

Incubate the reaction mixture at room temperature for 1 hour.

-

Stop the reaction by adding an excess of cold SAM.

-

Add streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads, bringing the incorporated tritium in close proximity.

-

Incubate for 30 minutes to allow for bead settling.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

EED Binding Assay (AlphaScreen)

This assay is a competitive binding assay that measures the ability of a test compound to displace a biotinylated H3K27me3 peptide from the EED protein.

Materials:

-

His-tagged EED protein

-

Biotinylated H3K27me3 peptide

-

Nickel Chelate AlphaLISA Acceptor beads

-

Streptavidin Donor beads

-

Assay Buffer: 25 mM HEPES, pH 8.0, 50 mM NaCl, 0.5% BSA, 0.02% Tween-20

-

384-well ProxiPlates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well ProxiPlate, add the His-tagged EED protein, biotinylated H3K27me3 peptide, and the test compound.

-

Incubate at room temperature for 30 minutes.

-

Add Nickel Chelate AlphaLISA Acceptor beads and incubate for 60 minutes.

-

Add Streptavidin Donor beads and incubate for 30 minutes in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

The signal will decrease as the compound displaces the biotinylated peptide, disrupting the proximity of the donor and acceptor beads.

-

Calculate IC50 values from the dose-response curves.

Cellular H3K27me3 Assay (ELISA)

This assay quantifies the global levels of H3K27me3 in cells treated with a PRC2 inhibitor.

Materials:

-

G401 or other suitable cell line

-

This compound

-

Cell lysis buffer

-

Histone extraction buffer

-

Anti-H3K27me3 primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a dose range of this compound for 72 hours.

-

Lyse the cells and extract the histones according to the manufacturer's protocol.

-

Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Incubate with the anti-H3K27me3 primary antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Wash and add TMB substrate.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.

-

Normalize the H3K27me3 levels to total histone H3 levels determined in a parallel ELISA.

Cell Proliferation Assay (MTT)

This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.

Materials:

-

Karpas-422 or other cancer cell lines

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 7-14 days).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell growth inhibition and determine the GI50 value.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous DLBCL xenograft model.

Materials:

-

Karpas-422 cells

-

Immunocompromised mice (e.g., SCID or NSG)

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture Karpas-422 cells to the logarithmic growth phase.

-

Resuspend the cells in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle orally at the desired dose and schedule (e.g., once or twice daily).[5]

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3).

-

Calculate tumor growth inhibition (TGI) and assess statistical significance.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Conclusion

This compound is a pioneering allosteric inhibitor of PRC2 that has demonstrated robust preclinical efficacy. Its unique mechanism of action, targeting the EED subunit, provides a valuable alternative to EZH2-catalytic site inhibitors and may offer a strategy to overcome certain forms of drug resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of epigenetics and drug discovery who are interested in the development of novel cancer therapeutics targeting the PRC2 complex.

References

- 1. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

EED226: A Deep Dive into its Allosteric Binding to the EED Subunit of PRC2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of EED226, a potent and selective allosteric inhibitor, to the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions, quantitative binding parameters, and the experimental methodologies used to characterize this interaction.

Core Concepts: The PRC2 Complex and the Role of EED

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining gene silencing and cellular identity.[1][2] It is a multi-protein complex with the core components being EZH2 (Enhancer of Zeste Homolog 2), SUZ12 (Suppressor of Zeste 12), and EED.[1][2] EZH2 is the catalytic subunit responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[1]

The EED subunit plays a crucial, non-catalytic role in PRC2 function. It contains a binding pocket that specifically recognizes trimethylated H3K27 (H3K27me3).[1] This binding event is critical for the allosteric activation of EZH2's methyltransferase activity, leading to the propagation and maintenance of the H3K27me3 repressive mark across chromatin.[2] Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.

This compound: An Allosteric Inhibitor Targeting the EED Subunit

This compound is a small molecule inhibitor that operates through a distinct allosteric mechanism.[1][3] Instead of competing with the S-adenosylmethionine (SAM) cofactor in the active site of EZH2, this compound directly binds to the H3K27me3 binding pocket on the EED subunit.[1][3] This binding event induces a conformational change in EED, which in turn leads to a loss of PRC2 activity.[3] A significant advantage of this mechanism is its potential to overcome resistance to EZH2 inhibitors that can arise from mutations in the EZH2 catalytic domain.

Quantitative Binding Data

The binding affinity and inhibitory potency of this compound against the PRC2 complex have been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

| Parameter | Value | Substrate/Condition | Assay | Reference |

| IC50 | 23.4 nM | H3K27me0 peptide | In vitro enzymatic assay (LC-MS based) | [3] |

| IC50 | 53.5 nM | Mononucleosome | In vitro enzymatic assay (LC-MS based) | [3] |

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Target | Assay | Reference |

| Kd | 82 nM | EED subunit | Isothermal Titration Calorimetry (ITC) | [3][4] |

| Kd | 114 nM | PRC2 complex | Isothermal Titration Calorimetry (ITC) | [3] |

Table 2: Binding Affinity of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for the key experiments used to characterize the binding of this compound to EED.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (EED) at a constant temperature. The heat released or absorbed upon binding is measured by the instrument.

Detailed Protocol (General):

-

Sample Preparation:

-

Express and purify the human EED protein (residues 1-441).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.

-

Prepare the assay buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl, 0.5 mM TCEP). It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.

-

Thoroughly degas both the protein and ligand solutions before use.

-

-

ITC Instrument Setup (e.g., MicroCal ITC200):

-

Set the experimental temperature (e.g., 25 °C).

-

Load the EED protein solution (e.g., 5-50 µM) into the sample cell.

-

Load the this compound solution (e.g., 50-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Carry out a series of subsequent injections (e.g., 2 µL each) with a spacing of approximately 150 seconds between injections to allow the system to return to thermal equilibrium.

-

Continue the titration until the binding sites are saturated, as indicated by the diminishing heat changes that approach the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

In Vitro PRC2 Enzymatic Assay (LC-MS based)

This assay measures the methyltransferase activity of the PRC2 complex and the inhibitory effect of compounds like this compound. The production of the methylated histone peptide and the cofactor product, S-adenosylhomocysteine (SAH), can be quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle: The PRC2 complex catalyzes the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 peptide substrate. The reaction is quenched, and the amount of product formed is measured by LC-MS.

Detailed Protocol:

-

Reagents and Buffers:

-

PRC2 Enzyme: Purified human PRC2 complex.

-

Substrates:

-

H3K27me0 peptide (e.g., ATKAARKSAPATGGVKKPHRYPGG-K(me0)-NH2).

-

Recombinant mononucleosomes.

-

-

Cofactor: S-adenosylmethionine (SAM).

-

Stimulator: H3K27me3 peptide (used in the mononucleosome assay).

-

Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 2.5 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT.

-

Quenching Solution: e.g., 0.5% Trifluoroacetic acid (TFA) in water.

-

-

Assay Procedure (H3K27me0 Peptide Substrate):

-

Prepare a reaction mixture containing the PRC2 enzyme, H3K27me0 peptide substrate (at its Km concentration, e.g., 1.5 µM), and SAM (at its Km concentration, e.g., 1 µM) in the assay buffer.

-

Add varying concentrations of this compound or DMSO (as a control) to the reaction mixture.

-

Incubate the reaction at a constant temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding the quenching solution.

-

-

Assay Procedure (Mononucleosome Substrate):

-

Prepare a reaction mixture containing the PRC2 enzyme, mononucleosome substrate, SAM, and the stimulatory H3K27me3 peptide (at 1x Kact, e.g., 1.0 µM) in the assay buffer.

-

Add varying concentrations of this compound or DMSO.

-

Incubate and quench the reaction as described above.

-

-

LC-MS Analysis:

-

Inject the quenched reaction samples into an LC-MS system.

-

Separate the reaction components using a suitable reverse-phase HPLC column.

-

Detect and quantify the amount of the reaction product, S-adenosylhomocysteine (SAH), using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the PRC2 signaling pathway, the mechanism of this compound action, and the experimental workflows.

Caption: PRC2 signaling pathway illustrating the catalytic cycle and allosteric activation.

References

- 1. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

EED226: A Technical Guide to its Allosteric Inhibition of PRC2 and Impact on H3K27 Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound targets the embryonic ectoderm development (EED) subunit of PRC2, disrupting its ability to bind to trimethylated histone H3 lysine 27 (H3K27me3) and consequently inhibiting the catalytic activity of the EZH2 subunit. This guide details the mechanism of action of this compound, its quantitative effects on H3K27 methylation, and provides detailed protocols for key experimental assays used to characterize its activity. The information presented is intended to support researchers and drug development professionals in their investigation and potential application of this compound and similar PRC2 inhibitors.

Introduction

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a critical role in gene silencing and cellular differentiation. It catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), with H3K27me3 being a hallmark of transcriptionally silent chromatin. The core components of the PRC2 complex are EZH2, the catalytic subunit; EED, a WD40-repeat protein that binds to H3K27me3; and SUZ12, which is essential for complex integrity and activity.[1][2] The binding of EED to H3K27me3 allosterically enhances the methyltransferase activity of EZH2, creating a positive feedback loop that propagates the repressive H3K27me3 mark.[1]

Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive therapeutic target. This compound is a small molecule inhibitor that represents a distinct class of PRC2 inhibitors. Unlike EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), this compound is an allosteric inhibitor that binds to the H3K27me3-binding pocket of EED.[1][3] This binding induces a conformational change in EED, leading to a loss of PRC2 activity.[1] Notably, this compound is effective against PRC2 complexes containing mutant EZH2 that are resistant to SAM-competitive inhibitors.[1][3]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on PRC2 through a novel allosteric mechanism. By binding directly to the aromatic cage of the EED subunit that normally recognizes H3K27me3, this compound prevents the allosteric activation of EZH2. This leads to a significant reduction in the methylation of H3K27.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Assay Type | Substrate/Cell Line | IC50 | Reference |

| In Vitro Enzymatic Assay | H3K27me0 peptide | 23.4 nM | [4] |

| In Vitro Enzymatic Assay | Mononucleosome | 53.5 nM | [5] |

| Cellular Assay (ELISA) | G401 cells | 0.22 µM | [4] |

| Antiproliferative Assay | KARPAS-422 cells | 0.08 µM | [4] |

Table 1: Inhibitory Potency of this compound.

| Cell Line | Treatment Duration | Effect on H3K27me3 | Effect on H3K27me2 | Reference |

| G401 | 3 days | Dose-dependent decrease | Dose-dependent decrease | [4] |

| KARPAS-422 | Not specified | Reduction | Not specified | [6] |

| NPC cells | 72 hours | Reduction | Not specified | [7] |

Table 2: Cellular Effects of this compound on H3K27 Methylation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on H3K27 methylation.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is adapted from standard in vitro HMT assays and can be used to determine the IC50 of this compound against the PRC2 complex.[2][8]

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12)

-

Histone H3 peptides (e.g., H3K27me0) or mononucleosomes

-

S-adenosyl-L-[methyl-3H]-methionine (SAM)

-

This compound

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

Scintillation cocktail

-

Filter plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the HMT assay buffer.

-

Add the PRC2 complex to a final concentration of 1-5 nM.

-

Add the histone substrate (e.g., 1 µM H3K27me0 peptide or 50 nM mononucleosomes).

-

Add the diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding [3H]-SAM to a final concentration of 1 µM.

-

Incubate the plate at 30°C for 1-2 hours.

-

Stop the reaction by adding 0.5% trifluoroacetic acid.

-

Transfer the reaction mixture to a filter plate and wash with 70% ethanol to remove unincorporated [3H]-SAM.

-

Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Histone Modifications

This protocol describes the detection of H3K27me3 and other histone marks in cells treated with this compound.[4]

Materials:

-

Cells treated with this compound or vehicle

-

Histone extraction buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K27me3, anti-H3K27me2, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Harvest cells and perform histone extraction.

-

Quantify protein concentration using a BCA assay.

-

Separate histone proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H3K27me3, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

For loading control, probe the same membrane with an antibody against total histone H3.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq to identify the genomic regions where H3K27me3 is altered upon this compound treatment.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator

-

Anti-H3K27me3 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-link proteins to DNA by treating cells with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonically shear the chromatin to an average size of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-H3K27me3 antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Prepare the DNA library for next-generation sequencing.

-

Sequence the library and analyze the data to identify H3K27me3-enriched regions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context. This protocol is a general guideline for performing CETSA with this compound.

Materials:

-

Cells expressing the target protein (EED)

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

Centrifuge

-

SDS-PAGE and Western blotting reagents (as described above)

Procedure:

-

Treat cells with this compound or vehicle for a specified time.

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble EED protein in the supernatant by Western blotting using an anti-EED antibody.

-

A shift in the melting curve of EED in the presence of this compound indicates target engagement.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that targets the PRC2 complex through a unique allosteric mechanism. By inhibiting the EED subunit, this compound effectively reduces H3K27 methylation, leading to the reactivation of silenced genes. This technical guide provides a comprehensive resource for understanding the mechanism of action of this compound and for applying the necessary experimental techniques to study its effects. The detailed protocols and quantitative data presented herein will aid researchers in the fields of epigenetics, cancer biology, and drug discovery in their efforts to further investigate and utilize this potent PRC2 inhibitor.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. In vitro histone methyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

EED226 as a Chemical Probe for PRC2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound serves as a valuable chemical probe for studying the biological functions of PRC2 and for the development of novel epigenetic therapies. This document details its mechanism of action, biochemical and cellular activities, and provides in-depth experimental protocols for its characterization.

Introduction to this compound and PRC2

Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that catalyzes the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. The core components of PRC2 include EZH2 (the catalytic subunit), EED, and SUZ12. EED (Embryonic Ectoderm Development) is essential for PRC2's enzymatic activity, as it binds to the trimethylated H3K27 (H3K27me3) mark, leading to an allosteric activation of EZH2 and the propagation of the repressive signal.

This compound is a small molecule inhibitor that targets the H3K27me3 binding pocket of EED.[1] By binding to this pocket, this compound induces a conformational change in EED that prevents the allosteric activation of EZH2, thereby inhibiting PRC2's methyltransferase activity.[1][2] This allosteric mechanism of inhibition makes this compound a valuable tool, particularly for studying PRC2 function in contexts where resistance to EZH2-targeting inhibitors may arise.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Parameter | Substrate | Value (nM) | Assay Type |

| IC50 | H3K27me0 peptide | 23.4 | In vitro enzymatic assay |

| IC50 | Mononucleosome | 53.5 | In vitro enzymatic assay |

| Kd | EED | 82 | Isothermal Titration Calorimetry (ITC) |

| Kd | PRC2 complex | 114 | Isothermal Titration Calorimetry (ITC) |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value (µM) | Incubation Time |

| G401 | Global H3K27me3 reduction | IC50 | 0.22 | 48 hours |

| KARPAS422 | Antiproliferative | IC50 | 0.08 | Up to 14 days |

Table 3: Selectivity Profile of this compound

| Target Class | Number of Targets Tested | Activity |

| Protein Methyltransferases | 21 | IC50 > 100 µM (excluding PRC2-EZH1) |

| Kinases | 23 | IC50 > 10 µM |

| GPCRs, Ion Channels, Nuclear Receptors | 22 | IC50 > 30 µM |

Signaling Pathways and Experimental Workflows

Visual representations of the PRC2 signaling pathway, the mechanism of this compound inhibition, and key experimental workflows are provided below using the DOT language for Graphviz.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro PRC2 AlphaScreen Competition Assay

This assay is used to determine the ability of a compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.

Materials:

-

384-well ProxiPlate (PerkinElmer)

-

His-tagged recombinant human EED (1-441aa)

-

Biotinylated H3K27me3 peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay Buffer: 25 mM HEPES (pH 8.0), 50 mM NaCl, 0.5% BSA, 0.02% Tween-20

-

This compound or other test compounds

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compounds 1:133.3 in Assay Buffer.

-

Add 5 µL of the diluted compound to each well of the 384-well plate.

-

Add 10 µL of 30 nM His-tagged EED to each well.

-

Add 5 µL of a solution containing Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.

-

Add 5 µL of 30 nM biotinylated H3K27me3 peptide to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values from the resulting dose-response curves.

Cellular H3K27me3 ELISA

This assay quantifies the global levels of H3K27me3 in cells following treatment with an inhibitor.

Materials:

-

Cell line of interest (e.g., G401, Karpas422)

-

This compound or other test compounds

-

Cell lysis buffer with 0.2 N HCl for histone extraction

-

Coating buffer (e.g., PBS)

-

Primary antibody: anti-H3K27me3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

TMB substrate

-

Stop solution (e.g., 2 N H2SO4)

-

96-well ELISA plate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 48-72 hours).

-

Lyse the cells and extract histones using an acid extraction method.

-

Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Add the primary anti-H3K27me3 antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add TMB substrate. Incubate until a color develops.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm.

-

Normalize the H3K27me3 signal to total histone H3 levels determined in a parallel ELISA or by protein quantification.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to its target, EED, in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

Cell line of interest

-

This compound or other test compounds

-

PBS

-

Lysis buffer with protease inhibitors

-

Antibody for EED detection (for Western Blot or ELISA)

Procedure:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 1 hour).

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction from the precipitated proteins.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble EED in the supernatant by Western Blot or ELISA using an EED-specific antibody.

-

Plot the amount of soluble EED as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified recombinant EED or PRC2 complex

-

This compound

-

ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

Procedure:

-

Prepare the protein (EED or PRC2) and this compound in the same, degassed ITC buffer.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small injections of this compound into the protein solution while monitoring the heat change.

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).

Conclusion

This compound is a well-characterized and potent chemical probe for the PRC2 complex, acting through a distinct allosteric mechanism by targeting the EED subunit. Its high selectivity and demonstrated cellular and in vivo activity make it an invaluable tool for researchers investigating the roles of PRC2 in health and disease. The detailed protocols provided in this guide should facilitate the use and further characterization of this compound in various research and drug development settings.

References

EED226 role in epigenetic regulation

An In-depth Technical Guide on the Role of EED226 in Epigenetic Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator, primarily responsible for catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of PRC2 is implicated in numerous cancers, making it a prime therapeutic target. While most inhibitors target the catalytic subunit EZH2, resistance can emerge through mutations. This compound represents a first-in-class, potent, and orally bioavailable allosteric inhibitor of PRC2 that targets the non-catalytic subunit, Embryonic Ectoderm Development (EED). By binding to the H3K27me3 pocket of EED, this compound prevents the allosteric activation of PRC2, leading to a global reduction in H3K27me3 levels. This guide details the mechanism of action, biochemical and cellular activity, key experimental protocols, and therapeutic potential of this compound, providing a comprehensive resource for researchers in epigenetics and oncology drug development.

The PRC2 Complex and the Role of EED

The PRC2 complex is a multi-protein assembly essential for cellular differentiation and development. The core complex consists of three subunits:

-

EZH2 (Enhancer of Zeste Homolog 2): The catalytic subunit that transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to H3K27.

-

EED (Embryonic Ectoderm Development): A non-catalytic scaffolding protein containing a WD40 repeat domain. EED is crucial for the complex's integrity and enzymatic activity.

-

SUZ12 (Suppressor of Zeste 12): A zinc-finger protein that stabilizes the complex and is required for its catalytic function.

A key feature of PRC2 is its allosteric activation. The EED subunit contains a highly conserved aromatic cage that recognizes and binds to trimethylated H3K27 (H3K27me3). This binding event induces a conformational change in the complex that stimulates the catalytic activity of EZH2, leading to the propagation of the H3K27me3 repressive mark across chromatin.[1][2] This positive feedback loop is essential for maintaining silenced gene expression states.

Mechanism of Action of this compound

This compound is a novel, small-molecule inhibitor that functions not by targeting the EZH2 active site, but by allosterically inhibiting the PRC2 complex through EED.[3]

-

Binding Site: this compound directly binds to the aromatic cage within the EED subunit, the same pocket that recognizes H3K27me3.[4][5] The crystal structure of the EED-EED226 complex (PDB ID: 5GSA) confirms that the inhibitor occupies this deep pocket, inducing a significant conformational change.[1][5]

-

Allosteric Inhibition: By occupying the H3K27me3 binding site, this compound competitively prevents the interaction between EED and H3K27me3. This abrogates the allosteric feedback mechanism required for robust PRC2 catalytic activity.

-

Conformational Change: The binding of this compound induces a conformational change in EED that leads to a loss of PRC2 activity.[3][4] Importantly, this compound does not disrupt the core PRC2 complex itself.[4]

-

Non-Competitive Inhibition: this compound is non-competitive with respect to both the SAM cofactor and the histone peptide substrate, a mechanism distinct from traditional EZH2 inhibitors.[4]

Caption: Mechanism of this compound action on the PRC2 complex.

Quantitative Data and Activity

This compound demonstrates potent and selective inhibition of the PRC2 complex both in biochemical assays and in cellular models.

Table 1: In Vitro Biochemical Activity

| Parameter | Value | Assay Type | Target | Comments | Citation(s) |

| IC₅₀ | 23.4 nM | In vitro enzymatic | PRC2 | H3K27me0 peptide substrate | [4][6] |

| IC₅₀ | 53.5 nM | In vitro enzymatic | PRC2 | Mononucleosome substrate | [4][6] |

| K_D | 82 nM | Isothermal Titration Calorimetry (ITC) | EED | 1:1 binding stoichiometry | [4][7] |

| K_D | 114 nM | Isothermal Titration Calorimetry (ITC) | PRC2 Complex | 1:1 binding stoichiometry | [4][8] |

| Selectivity | IC₅₀ > 100 µM | In vitro enzymatic | 21 other Protein Methyltransferases | Highly selective for PRC2 | [1][7] |

| Selectivity | 25-fold vs. EZH1 | Not specified | EZH2-PRC2 | Preferential for EZH2-containing complex | [1] |

Table 2: Cellular Activity

| Parameter | Value | Cell Line | Assay Type | Comments | Citation(s) |

| Antiproliferative IC₅₀ | 0.08 µM | Karpas-422 (EZH2 Y641N mutant) | Cell Viability | Potent in EZH2-mutant lymphoma | [9] |

| H3K27me3 Reduction IC₅₀ | 0.22 µM | G401 (rhabdoid tumor) | Cellular ELISA | Dose-dependent reduction of H3K27me3/me2 | [4][9] |

| Activity in Resistant Cells | Maintained | WSU-DLCL2 (EZH2 inhibitor-resistant) | Cell Viability | Overcomes resistance to SAM-competitive inhibitors | [1][5] |

Table 3: In Vivo Pharmacokinetic Properties (Mouse)

| Parameter | Value | Comments | Citation(s) |

| Oral Bioavailability | ~100% | Excellent oral exposure | [4] |

| Terminal Half-life (t₁/₂) | 2.2 hours | Moderate half-life | [4][8] |

| Clearance | Very low | Low in vitro and in vivo clearance | [1][4] |

| Volume of Distribution (Vd) | 0.8 L/kg | Low volume of distribution | [4] |

Key Experimental Protocols and Workflows

Protocol 1: TR-FRET Competition Binding Assay

This assay is used to measure the ability of a compound like this compound to disrupt the interaction between EED and an H3K27me3-derived peptide.

Methodology:

-

Reagents: Recombinant EED protein, a biotinylated peptide mimicking H3K27me3, a terbium-cryptate labeled anti-tag antibody (donor), and a streptavidin-conjugated fluorophore (acceptor).

-

Procedure: a. The EED protein is incubated with the biotinylated H3K27me3 peptide. b. This compound or other test compounds are added at various concentrations. c. The donor (antibody) and acceptor (streptavidin) reagents are added. d. The plate is incubated to allow binding to reach equilibrium.

-

Detection: The plate is read on a time-resolved fluorescence reader. When the donor and acceptor are in close proximity (i.e., EED is bound to the peptide), FRET occurs. This compound binding to EED disrupts this interaction, leading to a decrease in the FRET signal.

-

Analysis: The IC₅₀ value is calculated by plotting the FRET signal against the inhibitor concentration.

Caption: Workflow for a TR-FRET competition binding assay.

Protocol 2: Cellular Western Blot for H3K27me3 Levels

This protocol is used to determine the effect of this compound on global H3K27me3 levels within cells.

Methodology:

-

Cell Culture and Treatment: a. Seed cells (e.g., G401 or Karpas-422) in culture plates and allow them to adhere/stabilize.[4] b. Treat cells with a dose range of this compound (e.g., 0.1 to 10 µM) or a DMSO vehicle control for a specified time (e.g., 72 hours).[4][10]

-

Histone Extraction: a. Harvest the cells by scraping or trypsinization. b. Lyse the cells and isolate nuclei. c. Perform an acid extraction (e.g., with 0.2 M HCl) to isolate histone proteins.

-

Quantification and Electrophoresis: a. Quantify the protein concentration of the histone extracts. b. Separate equal amounts of histone proteins by SDS-PAGE.

-

Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Probe the membrane with a primary antibody specific for H3K27me3. d. Probe a separate or stripped membrane with an antibody for total Histone H3 as a loading control.[4] e. Incubate with a secondary antibody conjugated to HRP.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the H3K27me3 band is normalized to the total H3 band to determine the dose-dependent effect of this compound.

Caption: Workflow for cellular H3K27me3 Western Blot analysis.

Therapeutic Potential and Preclinical Efficacy

This compound's unique mechanism of action provides several therapeutic advantages, particularly in the context of oncology.

Overcoming EZH2 Inhibitor Resistance

A significant challenge with SAM-competitive EZH2 inhibitors is the development of acquired resistance, often through secondary mutations in the EZH2 SET domain. Because this compound targets a different subunit (EED) and acts via an allosteric mechanism, it remains effective against cancer cells that have developed resistance to EZH2 inhibitors.[1][3][5] This provides a powerful second-line therapeutic strategy.

Caption: this compound circumvents EZH2 inhibitor resistance.

In Vivo Antitumor Activity

In preclinical xenograft models, this compound has demonstrated robust and dose-dependent antitumor activity. In a mouse xenograft model using the Karpas-422 diffuse large B-cell lymphoma (DLBCL) cell line, oral administration of this compound resulted in complete tumor regression.[9][11] This efficacy is comparable to that of potent EZH2 inhibitors, validating EED as a therapeutic target for PRC2-dependent cancers.[5]

Synergistic Combinations and Novel Applications

-

Combination Therapy: Co-administration of this compound with EZH2 inhibitors has shown synergistic effects in blocking cell growth and reducing H3K27me3 levels in Karpas422 cells.[1] It has also been investigated in combination with CDK4/6 inhibitors in nasopharyngeal carcinoma.[12]

-

HIV Latency Reversal: The PRC2 complex is known to enforce transcriptional silencing at the HIV promoter, contributing to viral latency. Studies have shown that this compound, by reducing H3K27me3 at the HIV LTR, can act as a latency-reversing agent (LRA), suggesting a potential role in HIV eradication strategies.[10]

Conclusion

This compound is a pivotal chemical probe and a promising therapeutic candidate that has validated EED as a druggable node within the PRC2 complex. Its distinct allosteric mechanism of action, potent in vitro and in vivo activity, and ability to overcome resistance to catalytic EZH2 inhibitors make it a valuable tool for epigenetic research and a potential cornerstone for novel cancer therapies. The data and protocols presented in this guide underscore the importance of this compound in the ongoing effort to therapeutically target epigenetic dysregulation in human disease.

References

- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

EED226 Target Validation in Cancer: A Technical Guide

Executive Summary

The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. While inhibitors of the catalytic subunit, EZH2, have shown clinical efficacy, challenges such as acquired resistance have emerged. This has spurred interest in alternative targeting strategies within the PRC2 complex. EED226 is a first-in-class, potent, selective, and orally bioavailable allosteric inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of PRC2. By binding to the trimethylated histone H3 lysine 27 (H3K27me3) binding pocket on EED, this compound induces a conformational change that ablates PRC2 catalytic activity. This document provides a comprehensive technical overview of the preclinical data validating EED as a therapeutic target in cancer, using this compound as a pivotal tool compound. We summarize the key quantitative data, detail the experimental methodologies, and illustrate the underlying biological pathways and workflows.

Introduction: The PRC2 Complex as a Therapeutic Target

The PRC2 complex is a histone methyltransferase responsible for mono-, di-, and trimethylation of H3K27.[1] This epigenetic mark, H3K27me3, is a hallmark of transcriptionally silenced chromatin. The core components of the PRC2 complex are the catalytic subunit EZH2 (or its homolog EZH1), and the regulatory subunits EED and SUZ12.[2][3] EED plays a crucial dual role: it stabilizes the complex and, through its C-terminal WD40 repeat domain, binds to existing H3K27me3 marks. This binding allosterically stimulates the catalytic activity of EZH2, creating a positive feedback loop that propagates the repressive H3K27me3 mark along the chromatin.[3][4]

Overexpression or gain-of-function mutations in EZH2 are linked to the pathogenesis of numerous cancers, including diffuse large B-cell lymphoma (DLBCL) and prostate cancer, by silencing tumor suppressor genes.[2][5] This has led to the development of SAM-competitive EZH2 inhibitors like tazemetostat.[5] However, targeting EED offers a distinct, allosteric mechanism of inhibition that can overcome acquired resistance to EZH2-targeted agents.[3][6]

This compound: Mechanism of Action

This compound was discovered as a potent and selective inhibitor of PRC2 that operates through a novel, allosteric mechanism.[3] Unlike EZH2 inhibitors that compete with the S-adenosylmethionine (SAM) cofactor, this compound directly binds to the aromatic cage of the EED subunit that normally recognizes H3K27me3.[3][6] This competitive binding prevents the allosteric activation of EZH2, effectively shutting down the complex's methyltransferase activity.[4] This leads to a global decrease in H3K27me2 and H3K27me3 levels, reactivation of silenced target genes, and subsequent anti-tumor effects.[6] Crucially, because its binding site is distinct from the EZH2 catalytic site, this compound remains effective against tumors that have developed resistance to SAM-competitive inhibitors via mutations in EZH2.[3][6]

Preclinical Target Validation Data

The validation of EED as a cancer target has been extensively supported by preclinical studies of this compound, demonstrating potent activity from biochemical assays to in vivo tumor models.

Biochemical and In Vitro Activity

This compound demonstrates high-affinity binding to the EED subunit and potent inhibition of PRC2 enzymatic activity. This translates to effective suppression of H3K27 methylation and proliferation in cancer cell lines.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay Type | Reference(s) |

|---|---|---|---|

| Binding Affinity (Kd) | |||

| to EED | 82 nM | Surface Plasmon Resonance | [2][6] |

| to PRC2 Complex | 114 nM | Surface Plasmon Resonance | [6] |

| Enzymatic Inhibition (IC50) | |||

| vs. PRC2 (peptide substrate) | 23.4 nM | HTRF Assay | [6][7] |

| vs. PRC2 (nucleosome substrate) | 53.5 nM | HTRF Assay |[6] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Karpas-422 | DLBCL (EZH2 Mutant) | Anti-proliferation | 0.08 µM | [1] |

| G401 | Rhabdoid Tumor | H3K27me3 Reduction | 0.22 µM |[1] |

In Vivo Efficacy

In xenograft models of human cancers, orally administered this compound leads to significant and sustained tumor growth inhibition, validating its therapeutic potential in a physiological context.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Dosing | Outcome | Reference(s) |

|---|---|---|---|---|

| Karpas-422 Subcutaneous Xenograft | DLBCL (EZH2 Mutant) | 40 mg/kg, oral, daily for 32 days | 100% Tumor Growth Inhibition | [2] |

| Karpas-422 Subcutaneous Xenograft | DLBCL (EZH2 Mutant) | Not specified | Robust and sustained tumor regression | [5][8] |

| KARPAS300 Xenograft | DLBCL | 300 mg/kg | Complete tumor regression |[8] |

Pharmacokinetics

Pharmacokinetic studies in mice demonstrate that this compound possesses favorable drug-like properties, including excellent oral bioavailability and low clearance, supporting its use in in vivo studies and its potential for clinical development.

Table 4: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Species | Reference(s) |

|---|---|---|---|

| Oral Bioavailability | ~100% | CD-1 Mouse | [6][7] |

| In Vivo Clearance | Very Low | CD-1 Mouse | [7] |

| Volume of Distribution (Vd) | 0.8 L/kg | CD-1 Mouse | [6][7] |

| Terminal Half-life (t1/2) | 2.2 h | CD-1 Mouse |[6][7] |

Key Experimental Methodologies

The validation of this compound involved a tiered approach, progressing from biochemical confirmation of the mechanism to cellular and in vivo demonstration of anti-cancer activity.

-

PRC2 Enzymatic Inhibition Assay (HTRF): This assay quantifies the methyltransferase activity of the PRC2 complex. A biotinylated histone H3 peptide substrate is incubated with the PRC2 enzyme, the SAM cofactor, and the test compound (this compound). The reaction product, methylated H3K27, is detected using a specific primary antibody and a lanthanide-labeled secondary antibody. Homogeneous Time-Resolved Fluorescence (HTRF) is used to measure the signal, from which the IC50 value is calculated.

-

Cellular H3K27me3 Assay (Western Blot): Cancer cells (e.g., Karpas-422) are treated with varying concentrations of this compound for a defined period (e.g., 72-96 hours). Whole-cell lysates are then prepared and subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for H3K27me3 and a loading control (e.g., total Histone H3). Detection with a secondary antibody allows for the quantification of the reduction in global H3K27me3 levels relative to the control.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®): Cancer cells are seeded in 96-well plates and treated with a serial dilution of this compound. After an incubation period (e.g., 6-10 days), a reagent that measures ATP levels (indicative of cell viability) is added. The resulting luminescence is measured with a plate reader. The data is normalized to vehicle-treated controls to determine the concentration at which this compound inhibits 50% of cell growth (GI50).

-

Animal Xenograft Studies: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with a suspension of human cancer cells (e.g., Karpas-422). Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into vehicle and treatment groups. This compound is administered orally at a defined dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, the percentage of tumor growth inhibition is calculated.

Advanced Mechanisms and Future Directions

Beyond direct effects on tumor cell proliferation, the inhibition of EED has broader biological consequences that are therapeutically relevant.

-

Immunomodulation: Treatment with this compound has been shown to upregulate the expression of Major Histocompatibility Complex (MHC) class I genes in nasopharyngeal carcinoma cells.[9] This suggests that by reversing PRC2-mediated silencing of antigen presentation machinery, EED inhibitors could enhance the visibility of tumor cells to the immune system, potentially synergizing with immune checkpoint inhibitors.

-

Overcoming Resistance: A key finding is that this compound is effective in inhibiting PRC2 that contains a mutant EZH2 protein resistant to SAM-competitive inhibitors.[3][6] This provides a clear therapeutic path for patients who relapse on EZH2-targeted therapies.

-

Next-Generation Inhibitors: The validation of the EED pocket by this compound has paved the way for the development of optimized next-generation compounds. For example, MAK683, an analogue of this compound, has advanced into clinical trials for various advanced malignancies, including lymphoma and nasopharyngeal carcinoma.[9][10]

Conclusion

The comprehensive preclinical data for this compound robustly validates EED as a druggable, allosteric node within the PRC2 complex for cancer therapy. Through its direct binding to the EED subunit, this compound potently and selectively inhibits PRC2 activity, leading to reduced H3K27 methylation, decreased cancer cell proliferation, and profound tumor regression in vivo. Its distinct mechanism of action provides a powerful strategy to overcome clinical resistance to EZH2 inhibitors. The successful validation using this compound has established a strong foundation for the clinical development of EED-targeted therapeutics as a novel class of epigenetic modulators for the treatment of advanced cancers.

References

- 1. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Exploring the therapeutic potential of targeting polycomb repressive complex 2 in lung cancer [frontiersin.org]

Structural basis of EED226 inhibition of PRC2

An In-depth Technical Guide on the Structural Basis of EED226 Inhibition of the Polycomb Repressive Complex 2 (PRC2)

Introduction

The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator responsible for gene silencing through the methylation of histone H3 on lysine 27 (H3K27).[1] The core complex consists of three essential subunits: Enhancer of zeste homolog 2 (EZH2), the catalytic subunit; Embryonic Ectoderm Development (EED), a regulatory subunit; and Suppressor of zeste 12 (SUZ12).[2][3] The activity of EZH2 is allosterically enhanced when the EED subunit binds to trimethylated H3K27 (H3K27me3), creating a positive feedback loop that propagates the repressive H3K27me3 mark.[2] Dysregulation of PRC2 activity is implicated in various cancers, making it a significant therapeutic target.[4]

While many inhibitors target the catalytic SET domain of EZH2, this compound represents a novel class of allosteric PRC2 inhibitors.[5] this compound directly targets the H3K27me3 binding pocket on the EED subunit, preventing the allosteric activation of PRC2 and thereby inhibiting its methyltransferase activity.[2] This guide provides a detailed examination of the structural and molecular basis of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams.

Mechanism of Action: Allosteric Inhibition

This compound functions as a potent, selective, and orally bioavailable allosteric inhibitor of PRC2.[6] Its mechanism is distinct from S-adenosylmethionine (SAM)-competitive inhibitors that target the EZH2 subunit directly.[2] this compound binds directly to the aromatic cage within the WD-40 domain of the EED subunit, the same pocket that recognizes the H3K27me3 mark.[4][5]

Binding of this compound to this pocket induces a significant conformational change in the EED protein, particularly affecting the aromatic cage residues (F97, Y148, Y365).[4] This structural rearrangement prevents EED from binding to H3K27me3, thereby breaking the allosteric feedback loop required for full PRC2 catalytic activity.[7] Consequently, both the basal and the H3K27me3-stimulated methyltransferase activities of PRC2 are inhibited.[4] A key advantage of this mechanism is its effectiveness against PRC2 complexes containing EZH2 mutants that are resistant to SAM-competitive inhibitors.[2][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Substrate/Target | Value | Reference(s) |

| IC₅₀ | PRC2 (H3K27me0 peptide) | 23.4 nM | [6][8] |

| IC₅₀ | PRC2 (Mononucleosome) | 53.5 nM | [6][9][8] |

| K_d | EED subunit | 82 nM | [6][8] |

| K_d_ | PRC2 complex | 114 nM | [6][8] |

| Stoichiometry | This compound to EED/PRC2 | 1:1 | [6][8] |

| Selectivity | Other Methyltransferases (>20) | IC₅₀ > 100 µM | [3] |

Table 2: Cellular and In Vivo Efficacy of this compound

| Assay Type | Cell Line / Model | Parameter | Value | Reference(s) |

| Cellular Activity | G401 (ELISA) | IC₅₀ | 0.22 µM | [10] |

| Antiproliferative | Karpas-422 | IC₅₀ | 0.08 µM | [10] |

| In Vivo Efficacy | Karpas-422 Xenograft | Tumor Growth Inhibition | 100% at 40 mg/kg (32 days) | [3][10] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~100% | [6][8] |

| Volume of Distribution (V_d_) | 0.8 L/kg | [6][8] |

| Terminal Half-life (t₁/₂) | 2.2 h | [6][8] |

| Plasma Protein Binding | 14.4% | [6][8] |

| Caco-2 Permeability (A→B) | 3.0 x 10⁻⁶ cm/s | [9] |

Experimental Protocols

PRC2 In Vitro Enzymatic Assay

This protocol is a generalized representation for determining the IC₅₀ of this compound against PRC2 activity.

-

Objective: To measure the dose-dependent inhibition of PRC2 methyltransferase activity by this compound.

-

Materials:

-

Recombinant human PRC2 complex.

-

Substrate: Biotinylated H3K27me0 peptide or reconstituted mononucleosomes.

-

Cofactor: S-adenosylmethionine (SAM), [³H]-labeled.

-

Stimulator: H3K27me3 peptide (added at 1x K_act_, approx. 1.0 µM).[6][8]

-

This compound serially diluted in DMSO.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 2.5 mM MgCl₂, 0.1% BSA, 1 mM DTT).

-

Scintillation proximity assay (SPA) beads or filter-based system.

-

-

Procedure:

-

Prepare reaction mixtures by combining PRC2 complex, substrate, and stimulatory H3K27me3 peptide in the assay buffer.

-

Add serially diluted this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding [³H]-SAM.

-